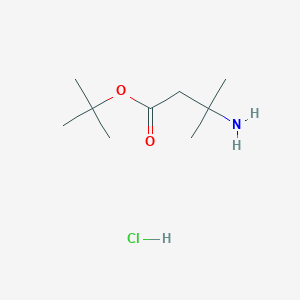
Methyl 2-(benzoylamino)-3-(2,4-dichloroanilino)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloroaniline is a colorless crystalline solid with a characteristic odor . It is used primarily as a dye intermediate . Another compound, 2-(2,4-Dichloroanilino)-2-Thiazoline, is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-(2,4-Dichloroanilino)-2-Thiazoline is represented by the linear formula: C9H8Cl2N2S .Physical And Chemical Properties Analysis
2,4-Dichloroaniline has a molecular mass of 162.02, a boiling point of 245°C, a melting point of 63-64°C, and a density of 1.57 g/cm³ . It is insoluble in water . The vapour pressure at 25°C is less than 1 Pa, and it has a flash point of 115°C .Scientific Research Applications
Synthesis and Structural Insights
Methyl 2-(benzoylamino)-3-(2,4-dichloroanilino)acrylate is a compound of interest due to its unique structure and potential for application in various fields of scientific research. While the direct studies on this exact compound are scarce, insights can be drawn from related compounds and their applications. For instance, the synthesis and crystal structure of similar compounds, like methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, have been explored. This compound exhibits weak intermolecular C–H···O and C–H···F interactions, which are crucial for understanding the packing in crystal structures and could be applicable to the study of this compound as well (Wang et al., 2012).
Polymerization and Copolymerization
Another relevant aspect of scientific research applications involves the polymerization processes. Compounds similar to this compound have been used to study radical polymerization and copolymerization. For instance, methyl 2-(acyloxymethyl)acrylates have been prepared and shown to homopolymerize faster than methyl methacrylate despite the presence of large 2-substituents. This suggests that similar compounds could potentially be used to yield homopolymers through steric hindrance-assisted polymerization, indicating a pathway for innovative polymer synthesis (Kobatake et al., 1995).
Material Science and Crystallography
In the realm of material science and crystallography, the study of similar compounds' crystal structures offers valuable insights. For example, the crystal structure analysis of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate provides detailed information on molecular conformation and bond lengths, which can be instrumental in understanding the molecular geometry and potential interactions of related compounds (Aydin et al., 2002).
Safety and Hazards
2,4-Dichloroaniline is combustible and gives off irritating or toxic fumes when burned . It can be absorbed into the body by inhalation, through the skin, and by ingestion . It may cause effects on the blood, potentially resulting in the formation of methaemoglobin . Exposure could cause death, and the effects may be delayed .
properties
IUPAC Name |
methyl (E)-2-benzamido-3-(2,4-dichloroanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-24-17(23)15(21-16(22)11-5-3-2-4-6-11)10-20-14-8-7-12(18)9-13(14)19/h2-10,20H,1H3,(H,21,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWUSNSIGUZDDC-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=C(C=C(C=C1)Cl)Cl)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2685201.png)
![2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime](/img/structure/B2685202.png)



![ethyl 3-carbamoyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2685211.png)
![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid](/img/structure/B2685213.png)
![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline](/img/structure/B2685214.png)

![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2685217.png)
![2-[(4-benzylpiperidin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2685218.png)
